4-(4-chlorophenyl)-6-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
4-(4-chlorophenyl)-6-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H18ClN3O2 and its molecular weight is 319.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.1087545 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of F2711-0089 are the Src family of protein tyrosine kinases , which include p56lck, p59fynT, Hck, and Src . These kinases play crucial roles in cellular signaling, regulating cell growth, differentiation, migration, and immune response .
Mode of Action
F2711-0089 acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It binds to the ATP-binding site of these kinases, preventing ATP from binding and thus inhibiting the phosphorylation process that is essential for the kinase’s activity .
Biochemical Pathways
By inhibiting the Src family of protein tyrosine kinases, F2711-0089 affects multiple biochemical pathways. These kinases are involved in various signaling pathways, including the MAPK/ERK pathway , PI3K/Akt pathway , and JAK/STAT pathway , which regulate cell proliferation, survival, and differentiation .
Pharmacokinetics
It is soluble in dmso, which suggests it may have good bioavailability
Result of Action
The inhibition of Src family kinases by F2711-0089 can lead to a variety of cellular effects, depending on the specific cellular context. These effects could include reduced cell proliferation, altered cell differentiation, and changes in cell migration .
Action Environment
The action, efficacy, and stability of F2711-0089 can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and activity . Additionally, the presence of other molecules in the cellular environment could potentially interact with F2711-0089, influencing its efficacy .
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-9(2)7-20-8-12-13(15(20)21)14(19-16(22)18-12)10-3-5-11(17)6-4-10/h3-6,9,14H,7-8H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONNNPKGRMRCMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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